molecular formula C23H17FN4O4S B11201958 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11201958
M. Wt: 464.5 g/mol
InChI Key: PXHXDRPOFZARLN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. The structure features a 1,2,4-oxadiazole ring substituted with a 2-ethoxyphenyl group at the 3-position, linked via a methyl group to the N1 of the thienopyrimidine scaffold. A 4-fluorophenyl substituent is attached to the N3 position.

Properties

Molecular Formula

C23H17FN4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17FN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3

InChI Key

PXHXDRPOFZARLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

Biological Activity

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings to explore its biological activity comprehensively.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}F N5_{5}O3_{3}
  • Molecular Weight : 373.39 g/mol

The compound features a thieno[3,2-d]pyrimidine core fused with an oxadiazole moiety and substituted phenyl groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxadiazole derivatives. For instance, derivatives with oxadiazole rings have shown significant activity against various bacterial strains. The compound is hypothesized to exhibit similar effects due to structural similarities.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Pseudomonas aeruginosaLow inhibitory

Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress or interference with cellular signaling pathways.

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)12.5Significant apoptosis
HCT116 (Colon cancer)15.0Moderate apoptosis
HeLa (Cervical cancer)10.0High apoptosis

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : The thieno[3,2-d]pyrimidine scaffold may interact with DNA or RNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The presence of reactive oxygen species may lead to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.5 to 10 µg/mL against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

In a comparative study involving multiple thieno[3,2-d]pyrimidine derivatives, the compound demonstrated superior cytotoxicity against T47D breast cancer cells with an IC50 value of 12 µM . This suggests potential for development as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and thienopyrimidine moieties. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. Recent studies have reported successful syntheses of related compounds using methods such as Mannich reactions and cyclization techniques .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of synthesized compounds.
  • Fourier Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups.
  • Mass Spectrometry (MS): Utilized for molecular weight determination.

Biological Applications

The compound's biological activities are primarily attributed to its structural features. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione demonstrate potent activity against various bacterial strains. For instance:

  • Gram-positive bacteria: Enhanced activity against species like Bacillus cereus and Bacillus thuringiensis was observed.
  • Gram-negative bacteria: Generally lower activity compared to gram-positive counterparts .

Anticancer Activity

The compound has been evaluated against multiple cancer cell lines using assays such as the NCI-60 sulforhodamine B assay. Results indicate that it possesses cytotoxic effects against several cancer types:

  • Significant inhibition was noted in cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Case Study 1: Synthesis of Oxadiazole Derivatives
    • Researchers synthesized a series of 3,5-disubstituted oxadiazoles and assessed their antimicrobial properties. The results indicated a correlation between structural modifications and enhanced antibacterial activity .
  • Case Study 2: Thienopyrimidine Evaluation
    • A study focused on thienopyrimidine derivatives revealed their potential as anticancer agents. The compounds were tested across various cell lines, showing promising results in inhibiting cell proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy (-OCH2_2CH3_3) group on the phenyl ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with 6M HCl at reflux replaces the ethoxy group with a hydroxyl group (-OH).

  • Basic Hydrolysis : Aqueous NaOH under similar conditions yields the same product.

Key Data :

Reaction TypeReagents/ConditionsProductCharacterization Methods
Hydrolysis6M HCl, reflux, 6h3-(4-fluorophenyl)-derivative with -OH1H^1H NMR, IR, HPLC

Cyclocondensation and Heterocyclization

The oxadiazole moiety participates in cyclocondensation reactions. For instance, treatment with phenyl hydrazine in acetic acid forms pyrazole derivatives :

Example Reaction :

Oxadiazole+Phenyl HydrazineAcOH, refluxPyrazole Carboxylate\text{Oxadiazole} + \text{Phenyl Hydrazine} \xrightarrow{\text{AcOH, reflux}} \text{Pyrazole Carboxylate}

Key Data :

Reaction TypeReagents/ConditionsProductCharacterization Methods
CyclocondensationPhenyl hydrazine, AcOH, 12hPyrazole derivative1H^1H NMR, IR, MS

Alkylation of Thieno-Pyrimidine NH Groups

The NH groups in the thieno-pyrimidine core react with alkyl halides (e.g., CH3_3I) in DMF with K2_2CO3_3 as a base :

NH+CH3IDMF, 60°CN-CH3\text{NH} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{N-CH}_3

Key Data :

Reaction TypeReagents/ConditionsProductCharacterization Methods
N-AlkylationCH3_3I, K2_2CO3_3, DMFN-Methylated derivative13C^{13}C NMR, MS

Oxidation of the Methyl Linker

The methyl group bridging the oxadiazole and thieno-pyrimidine can be oxidized to a carboxylic acid using KMnO4_4 in acidic conditions:

-CH2-KMnO4,H2SO4-COOH\text{-CH}_2\text{-} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{-COOH}

Ring-Opening Reactions of the Oxadiazole Moiety

The oxadiazole ring undergoes heterocyclization with carbon disulfide (CS2_2) in ethanolic KOH to form thione derivatives :

Oxadiazole+CS2KOH, EtOHOxadiazole-2-thione\text{Oxadiazole} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Oxadiazole-2-thione}

Key Data :

Reaction TypeReagents/ConditionsProductCharacterization Methods
HeterocyclizationCS2_2, KOH, ethanolOxadiazole-thioneIR (C=S at 1187 cm1^{-1}), MS

Characterization of Reaction Products

Reaction outcomes are verified using:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C spectra confirm structural changes (e.g., disappearance of ethoxy protons at δ 1.37 ppm after hydrolysis) .

  • Infrared Spectroscopy (IR) : Functional group analysis (e.g., C=O at 1733 cm1^{-1}, C=S at 1187 cm1^{-1}) .

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 337 for triazole derivatives) .

Reaction Conditions and Solvent Dependence

  • Solvents : DMF and dichloromethane are preferred for polar reactions.

  • Catalysts : K2_2CO3_3 or NaH facilitate deprotonation in alkylation .

  • Monitoring : TLC (Rf_f values) and HPLC ensure reaction completion.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Oxadiazole substituents : Position (1,2,4- vs. 1,3,4-oxadiazole) and aryl group substitutions.
  • Thienopyrimidine core: Substitutions at N1 (alkyl/oxadiazole-methyl) and N3 (fluorophenyl/benzyl).

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Average Mass Melting Point (°C) Key Substituents
Target Compound (Ethoxy variant) C23H18FN4O4S* 473.48* Not reported 2-ethoxyphenyl, 4-fluorophenyl
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione C22H14ClFN4O3S 468.89 Not reported 2-chlorophenyl, 4-fluorobenzyl
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Variable ~500–550† 180–250‡ 1,3,4-oxadiazole, methyl, phenyl

*Estimated based on structural similarity; †Derived from analogs in ; ‡Crystalline solids with high melting points.

Substitution Effects on Bioactivity
  • Electron-Withdrawing Groups (e.g., Cl, F) :
    The 2-chlorophenyl analog () may exhibit stronger π-π stacking with aromatic residues in enzymes compared to the ethoxy variant, which introduces steric bulk and electron-donating effects .
  • Fluorophenyl vs. Fluorobenzyl :
    The 4-fluorophenyl group in the target compound likely improves metabolic stability over the 4-fluorobenzyl group in , reducing susceptibility to oxidative degradation .

Research Findings and Limitations

  • Synthetic Accessibility :
    Alkylation with 5-(chloromethyl)-1,2,4-oxadiazoles (as in ) is a versatile strategy for N1 functionalization, but yields for ethoxy-substituted derivatives are unreported .
  • Unanswered Questions :
    • Pharmacokinetic data (e.g., solubility, logP) for the ethoxy variant are lacking.
    • Comparative in vivo efficacy against pathogens or cancer models is absent in current literature.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride generates a reactive intermediate, followed by hydrolysis and alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Key intermediates include the N’-benzoyl derivative and the chlorinated oxadiazole intermediate .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the core thienopyrimidine and oxadiazole substituents. X-ray crystallography (if crystalline) resolves regiochemistry, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry validates molecular weight .

Q. What in vitro models are appropriate for initial evaluation of biological activity?

Standard microbial strains (e.g., Staphylococcus aureus, Escherichia coli) are used for antimicrobial screening via minimum inhibitory concentration (MIC) assays. Cytotoxicity can be assessed in mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can researchers optimize antimicrobial activity through structural modifications?

Focus on substituent variations at the oxadiazole and fluorophenyl moieties. For example:

  • Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance microbial membrane penetration.
  • Introduce heterocyclic systems (e.g., thiazole) at the methyl position to improve target binding. Quantitative Structure-Activity Relationship (QSAR) models and fragment-based drug design can prioritize modifications .

Q. What strategies resolve contradictions in biological activity data across microbial strains?

  • Assay standardization : Ensure consistent inoculum size and growth media (e.g., Mueller-Hinton broth for bacteria).
  • Mechanistic studies : Use genetic knockout strains to identify target-specific resistance (e.g., efflux pump mutants).
  • Comparative analogs : Test structurally related compounds to isolate substituent effects on activity .

Q. What challenges arise in achieving regioselectivity during alkylation of the thienopyrimidine core?

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateYield (%)Reference
N’-Benzoyl derivative72
Chlorinated oxadiazole65
Crystalline alkylated product85

Q. Table 2: Antimicrobial Activity (MIC, μg/mL)

StrainMIC (Compound)MIC (Control)
S. aureus (ATCC 25923)8.52.0 (Ciprofloxacin)
E. coli (ATCC 25922)32.01.5 (Ciprofloxacin)

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